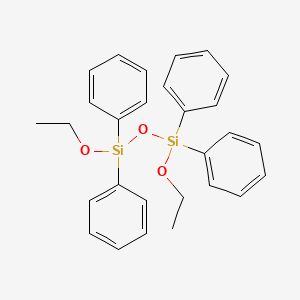
1,3-Diethoxy-1,1,3,3-tetraphenyldisiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diethoxy-1,1,3,3-tetraphenyldisiloxane is an organosilicon compound with the molecular formula C28H30O3Si2 It is characterized by the presence of two silicon atoms bonded to phenyl groups and ethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
1,3-Diethoxy-1,1,3,3-tetraphenyldisiloxane can be synthesized through the reaction of tetraphenyldisiloxane with ethanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{(C_6H_5)_2SiH_2 + 2C_2H_5OH} \rightarrow \text{(C_6H_5)_2Si(OCH_2CH_3)_2} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include purification steps such as distillation or recrystallization to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,3-Diethoxy-1,1,3,3-tetraphenyldisiloxane can undergo various chemical reactions, including:
Hydrolysis: Reaction with water to form silanols and ethanol.
Oxidation: Reaction with oxidizing agents to form siloxane bonds.
Substitution: Reaction with nucleophiles to replace ethoxy groups with other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: Formation of silanols and ethanol.
Oxidation: Formation of siloxane bonds.
Substitution: Formation of substituted siloxanes with various functional groups.
科学的研究の応用
1,3-Diethoxy-1,1,3,3-tetraphenyldisiloxane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Potential use in the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings.
作用機序
The mechanism of action of 1,3-Diethoxy-1,1,3,3-tetraphenyldisiloxane involves its ability to form stable siloxane bonds. The ethoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds. This property makes it useful in the formation of silicone-based materials with desirable mechanical and chemical properties.
類似化合物との比較
Similar Compounds
- 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane
- 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane
- 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane
Uniqueness
1,3-Diethoxy-1,1,3,3-tetraphenyldisiloxane is unique due to the presence of ethoxy groups, which provide it with distinct reactivity compared to its methoxy or methyl analogs. This allows for specific applications where the ethoxy groups can be selectively hydrolyzed or substituted.
特性
CAS番号 |
18848-24-3 |
|---|---|
分子式 |
C28H30O3Si2 |
分子量 |
470.7 g/mol |
IUPAC名 |
ethoxy-[ethoxy(diphenyl)silyl]oxy-diphenylsilane |
InChI |
InChI=1S/C28H30O3Si2/c1-3-29-32(25-17-9-5-10-18-25,26-19-11-6-12-20-26)31-33(30-4-2,27-21-13-7-14-22-27)28-23-15-8-16-24-28/h5-24H,3-4H2,1-2H3 |
InChIキー |
QRZBTGCXOVMETC-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


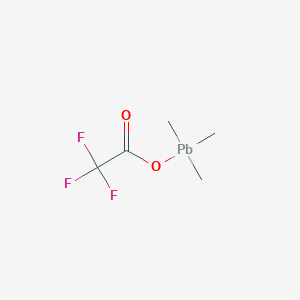

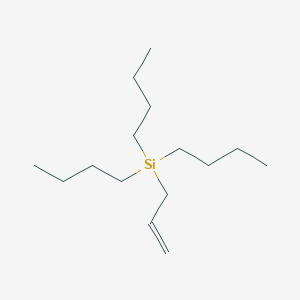
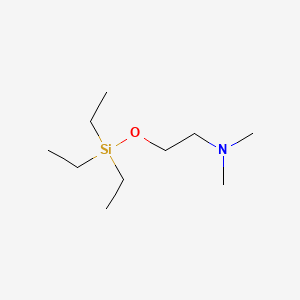

![2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14713358.png)


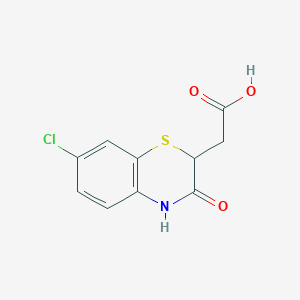

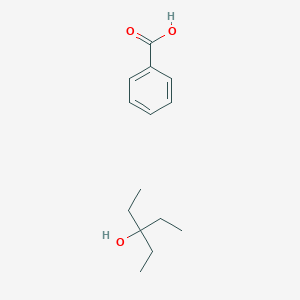

![11-Methyl[1]benzothieno[3,2-g]isoquinoline](/img/structure/B14713400.png)

